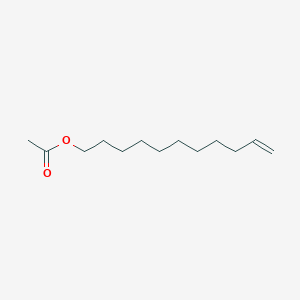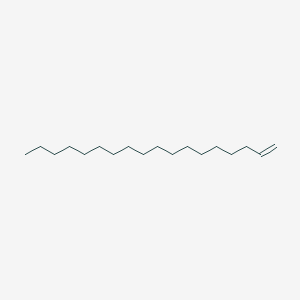![molecular formula C14H16O4 B091598 (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine CAS No. 18968-71-3](/img/structure/B91598.png)
(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action is of particular interest to researchers in various fields.
Mecanismo De Acción
The mechanism of action of (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. This compound has been found to interact with a number of different proteins and enzymes, including tyrosine kinases and phosphatases, and it may also act as an inhibitor of various enzymes involved in cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine are varied and complex. This compound has been found to have anti-inflammatory properties, and it may also act as an antioxidant. It has also been shown to have an effect on the immune system, modulating the activity of various immune cells. In addition, (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine may have an effect on the nervous system, potentially acting as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine in lab experiments is its relatively low toxicity. This compound has been found to have a low level of toxicity in various cell lines and animal models, making it a potentially useful tool for studying various biological processes. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some research applications.
Direcciones Futuras
There are a number of future directions for research involving (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine. One potential area of focus is the development of new synthetic methods for producing this compound, which could help to reduce its cost and increase its availability for research purposes. Additionally, researchers may continue to investigate the potential applications of this compound in various areas of scientific research, including cancer biology, immunology, and neurology. Further studies may also be needed to fully understand the mechanism of action of (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine and to identify other potential targets for this compound.
Métodos De Síntesis
The synthesis of (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine can be achieved through a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and the use of Lewis acid catalysts. These methods have been refined over time to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
The potential applications of (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine in scientific research are numerous. This compound has been studied for its potential use as an antitumor agent, as well as for its potential to modulate the immune system. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Propiedades
Número CAS |
18968-71-3 |
|---|---|
Nombre del producto |
(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine |
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
(4aR,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C14H16O4/c1-15-13-8-7-11-12(17-13)9-16-14(18-11)10-5-3-2-4-6-10/h2-8,11-14H,9H2,1H3/t11-,12-,13+,14?/m1/s1 |
Clave InChI |
CULHEDOHPOHBOT-HABKJSAYSA-N |
SMILES isomérico |
CO[C@@H]1C=C[C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3 |
SMILES |
COC1C=CC2C(O1)COC(O2)C3=CC=CC=C3 |
SMILES canónico |
COC1C=CC2C(O1)COC(O2)C3=CC=CC=C3 |
Sinónimos |
1-O-Methyl-4-O,6-O-benzylidene-2,3-dideoxy-α-D-threo-2-hexenopyranose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



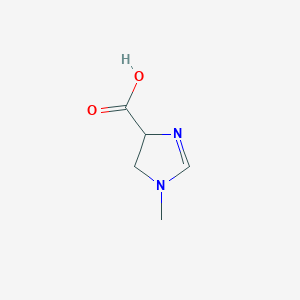
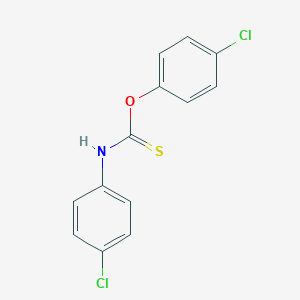
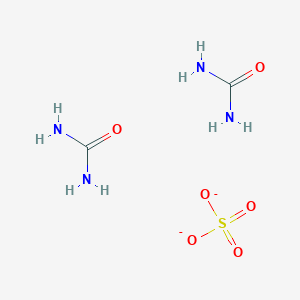
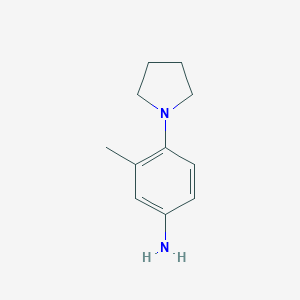
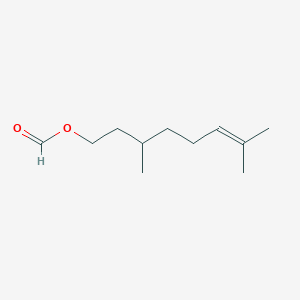
![[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol](/img/structure/B91524.png)
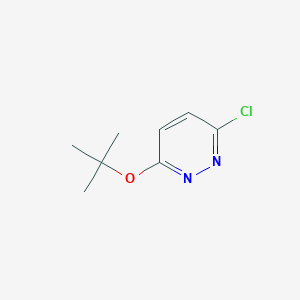
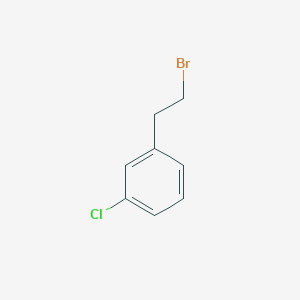
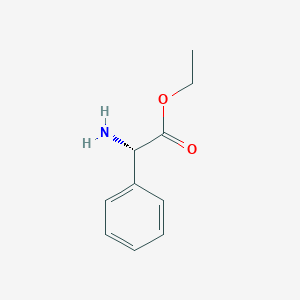
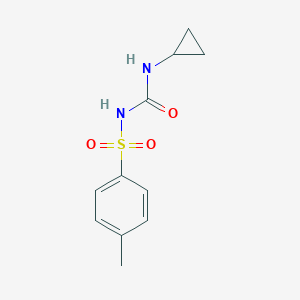

![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)
